molecular formula C19H23N3O4S B5143767 N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide

N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide

Cat. No. B5143767
M. Wt: 389.5 g/mol
InChI Key: ALYDUPXDNSZDMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide, also known as ESI-09, is a small molecule inhibitor that targets the RAC1 signaling pathway. RAC1 is a member of the Rho family of small GTPases, which plays a crucial role in regulating cell motility, proliferation, and survival. ESI-09 has been shown to inhibit RAC1 activity both in vitro and in vivo, making it a promising tool for studying the role of RAC1 in various biological processes.

Mechanism of Action

N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide acts as a competitive inhibitor of RAC1, binding to the active site of the protein and preventing its activation. RAC1 activation is triggered by the exchange of GDP for GTP, which induces a conformational change in the protein that allows it to interact with downstream effectors. N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide blocks this conformational change, preventing RAC1 from interacting with its downstream effectors and inhibiting its activity.
Biochemical and Physiological Effects
N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been shown to have a variety of biochemical and physiological effects, depending on the system being studied. For example, N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been shown to inhibit cancer cell migration and invasion by blocking RAC1 activity. It has also been shown to promote dendritic spine formation and enhance synaptic plasticity in neurons by inhibiting RAC1 activity.

Advantages and Limitations for Lab Experiments

N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has several advantages as a tool for studying RAC1. It is a small molecule inhibitor, which makes it easy to administer to cells or animals. It is also highly selective for RAC1, which minimizes off-target effects. However, N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide also has some limitations. It is not a completely irreversible inhibitor, which means that its effects may be reversible over time. It also has limited solubility in water, which can make it difficult to administer in some experimental systems.

Future Directions

There are several future directions for research on N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide and its role in regulating RAC1 activity. One area of interest is the development of more potent and selective inhibitors of RAC1, which could be used to study its role in a wider range of biological processes. Another area of interest is the use of N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide in combination with other inhibitors or chemotherapeutic agents, which could enhance its anti-cancer effects. Finally, there is interest in studying the role of RAC1 in other neurological disorders, such as Alzheimer's disease and Parkinson's disease, and the potential use of N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide as a therapeutic agent in these conditions.

Synthesis Methods

N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves several chemical reactions, including amidation, sulfonation, and acylation. The final product is obtained as a white solid, which can be purified using chromatography techniques.

Scientific Research Applications

N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been widely used in scientific research to investigate the role of RAC1 in various biological processes. For example, N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been used to study the role of RAC1 in cancer cell migration and invasion. It has also been used to investigate the role of RAC1 in neuronal development and synaptic plasticity.

properties

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-3-(2-methylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-4-20-27(25,26)17-10-8-15(9-11-17)21-19(24)14-6-5-7-16(12-14)22-18(23)13(2)3/h5-13,20H,4H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYDUPXDNSZDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(ethylsulfamoyl)phenyl]-3-[(2-methylpropanoyl)amino]benzamide

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